Desoxyrhaponticin
Overview
Description
Desoxyrhaponticin (DC, DES) is a stilbene glycoside from Rheum tanguticum Maxim. ex Balf. (rhubarb), a traditional Chinese nutritional food .
Synthesis Analysis
Desoxyrhaponticin is found in plants like Rheum rhaponticum and Rheum rhabarbarum. The isolation of individual components like desoxyrhaponticin has been reported . Further studies on the synthesis of desoxyrhaponticin are needed for a more detailed understanding.Molecular Structure Analysis
Desoxyrhaponticin has a molecular formula of C21H24O8. It is characterized by two aromatic rings linked by an ethylene moiety .Chemical Reactions Analysis
The chemical reactions involving desoxyrhaponticin are not well-documented in the literature. More research is needed to understand the chemical reactions of desoxyrhaponticin .Physical And Chemical Properties Analysis
Desoxyrhaponticin is a powder with a molecular weight of 404.41 g/mol .Scientific Research Applications
Molecular Interaction with Serum Albumin
Desoxyrhaponticin (DES) shows significant interaction with human serum albumin (HSA). This interaction is primarily hydrophobic, supplemented by hydrogen bonding. It significantly affects the structural conformation of HSA, indicating potential biomedical implications (Guo, Fan, & Hu, 2014).
Glucose Uptake Inhibition
DES has been studied for its role in inhibiting glucose uptake. It's shown to inhibit glucose uptake in rabbit intestinal membrane vesicles and rat everted gut sleeves. This property makes it a potential agent for controlling postprandial hyperglycemia in diabetes (Li et al., 2007).
Measurement Techniques
Advancements in measuring DES concentration in Rheum franzenbachii have been achieved using High-Performance Liquid Chromatography (HPLC). This technique allows for precise quantification of DES, essential for various research applications (Wang Shun-xi, 2008).
Anti-Inflammatory Properties
Studies demonstrate that desoxyrhapontigenin, a compound related to DES, exhibits potent anti-inflammatory effects. It inhibits inflammatory responses in LPS-induced RAW 264.7 cells, suggesting its utility in treating inflammatory diseases (Choi et al., 2014).
Potential Role in Osteoclast Formation Inhibition
Desoxyrhapontigenin, associated with DES, is investigated for its effect on inhibiting osteoclast formation. This suggests potential applications in treating diseases like osteoporosis (Tran et al., 2018).
Fatty Acid Synthase Inhibition and Cancer Cell Apoptosis
DES exhibits inhibitory effects on fatty acid synthase (FAS) and induces apoptosis in cancer cells. This indicates its potential in cancer prevention and treatment (Li et al., 2014).
Neuroprotective Effects
Desoxyrhapontigenin shows protective effects against neuronal injury in an isoflurane-induced model. It regulates the TLR-4/cyclin B1/Sirt-1 pathway, indicating potential for treating neuronal injuries (Liang et al., 2020).
Antioxidant and Anti-Inflammatory Mechanisms
DES upregulates Nrf2-mediated heme oxygenase-1 expression, exhibiting antioxidant and anti-inflammatory actions. This positions it as a candidate for antioxidant or anti-inflammatory therapies (Choi, Cheng, & Kim, 2014).
Safety And Hazards
properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMQRDLLSRLUJY-DXKBKAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desoxyrhaponticin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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